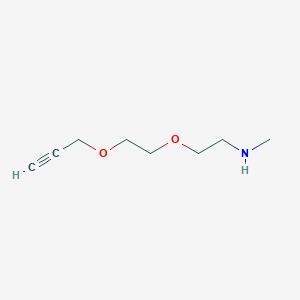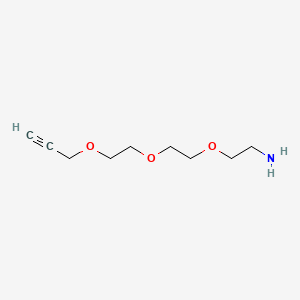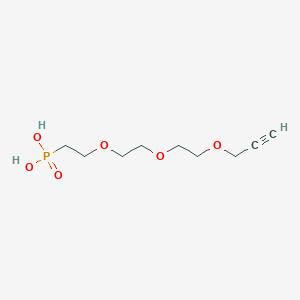![molecular formula C19H15F3O5 B610294 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid CAS No. 1221962-86-2](/img/structure/B610294.png)
2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
概要
説明
This compound belongs to the class of organic compounds known as benzanilides . It has a molecular weight of 232.16 and a molecular formula of C10H7F3O3 .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical and chemical properties such as melting point and boiling point could not be found in the search results.科学的研究の応用
Regioselective Reactions
- Solvent Influence on Reactions: The regioselective reactions of 6-(trifluoromethyl)comanic acid and its derivatives with phenylhydrazine demonstrate the strong influence of the solvent on the reaction route, highlighting the versatility of trifluoromethyl compounds in chemical synthesis (Usachev et al., 2009).
Synthesis Applications
- Novel Polyimides Synthesis: A novel fluorinated aromatic diamine monomer was synthesized, leading to the creation of new fluorine-containing polyimides. These polyimides are notable for their solubility in various solvents and their excellent thermal and mechanical properties (Yin et al., 2005).
- Synthesis of Diketones: Self-acylation of 3-(4-R-phenyl)propionic acids in trifluoroacetic anhydride, catalyzed by trifluoromethanesulfonic acid, provides a simple and efficient synthesis method for 1,3-diketones, demonstrating the compound's utility in organic synthesis (Kim et al., 2014).
Organic Chemistry and Catalysis
- Ene Reactions Study: A theoretical study of ene reactions in solutions using density functional theory methods reveals insights into Gibbs free energy, activation enthalpy, and entropy, providing a better understanding of the reactions involving propanedioic acid derivatives (Zhao et al., 2015).
- Supramolecular Dendrimers: The synthesis of methyl esters of 3-(4-hydroxyphenyl)propionic and related compounds in a convergent iterative strategy led to the creation of up to four generations of three libraries of 3-phenylpropyl dendrons. These dendrons self-assemble into supramolecular dendrimers, highlighting the role of trifluoromethyl compounds in advanced material synthesis (Percec et al., 2006).
Crystallography and Material Science
- Metal-Organic Frameworks: Gd-based metal-organic frameworks using propanedioic acid and oxalic acid showed interesting temperature- and vapor-induced reversible single-crystal-to-single-crystal transformations. These transformations in GdIII-organic frameworks exhibit significant magnetocaloric effects, demonstrating potential applications in material science (Liu et al., 2016).
Safety and Hazards
The compound is associated with some safety hazards. It has been classified with the GHS07 pictogram and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用機序
Target of Action
PS210, also known as 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid, is a potent and selective activator of Phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 is a master kinase, which plays a crucial role in signal transduction pathways involved in cell survival, growth, and proliferation .
Mode of Action
PS210 targets the PIF-binding pocket of PDK1 . The PIF-pocket of AGC protein kinases participates in the physiological mechanism of regulation by acting as a docking site for substrates and as a switch for the transduction of the conformational changes needed for activation or inhibition . In vitro, PS210 is a potent activator of PDK1, stimulating the closure of the kinase domain . In cells, the prodrug of ps210 (ps423) acts as a substrate-selective inhibitor of pdk1 .
Biochemical Pathways
The activation of PDK1 by PS210 influences several downstream signaling components, such as S6K, PKB/Akt, or GSK3 . Ps210 is inactive against these protein kinases . In cells, the prodrug of PS210 (PS423) inhibits the phosphorylation and activation of S6K, which requires docking to the PIF-pocket .
Result of Action
The activation of PDK1 by PS210 can lead to various molecular and cellular effects. For instance, the inhibition of the phosphorylation and activation of S6K by the prodrug of PS210 (PS423) can impact cellular growth and proliferation .
特性
IUPAC Name |
2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPLHGJBUWCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the pS210 phosphorylation site?
A1: Phosphorylation at the serine residue S210 (pS210) plays a crucial role in regulating protein-protein interactions (PPIs). This modification can either enhance or inhibit interactions, impacting downstream signaling pathways. []
Q2: Can you give an example of a protein where pS210 is important for its function?
A2: One example is the protein Rnd3. Phosphorylation at S210 (pS210), alongside phosphorylation at S240 (pS240), enhances Rnd3's interaction with the 14-3-3ζ protein. This interaction is further modulated by farnesylation at the C241 residue (fC241). []
Q3: How does pS210 on Rnd3 influence its binding to 14-3-3ζ compared to farnesylation?
A3: Both pS210 and fC241 on Rnd3 enhance its binding to 14-3-3ζ, but through distinct mechanisms. pS210, along with pS240, mediates a multivalent interaction with 14-3-3ζ through an additive mechanism. Conversely, fC241 and pS240 interact via an induced fit mechanism, showcasing the complex interplay between different post-translational modifications. []
Q4: Are there other proteins besides Rnd3 where the role of pS210 has been investigated?
A4: Yes, pS210 is also a key phosphorylation site on the Cytoplasmic Polyadenylation Element Binding protein (CPEB1). This site is crucial for the interaction between CPEB1 and the peptidyl-prolyl-isomerase Pin1. []
Q5: What is the functional consequence of the interaction between Pin1 and CPEB1 mediated by pS210?
A5: The interaction between Pin1 and CPEB1, specifically involving the Pin1 WW domain and the phosphorylated S210 on CPEB1, is proposed to be essential for regulating CPEB1 degradation. [, ] This highlights the role of pS210 in controlling protein stability and turnover.
Q6: Can you elaborate on the experimental techniques used to study the interactions involving pS210?
A6: Researchers utilize various techniques to investigate pS210-mediated interactions. These include:
- Quantitative thermodynamic measurements: To determine the binding affinities and thermodynamic parameters of interactions. []
- Kinetic studies: To analyze the association and dissociation rates of protein complexes. []
- Molecular simulations: To visualize the binding interfaces and understand the molecular mechanisms of interactions. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of protein complexes and map the interaction interfaces at atomic resolution. []
- Other biophysical methods: Such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, provide complementary information on binding affinities, kinetics, and conformational changes. []
Q7: Are there any potential therapeutic implications of targeting pS210-mediated interactions?
A7: While research is still ongoing, understanding the intricate mechanisms of how pS210 influences protein-protein interactions could offer potential therapeutic avenues. For instance, disrupting the interaction between Pin1 and CPEB1, which is dependent on pS210, might provide a novel approach to modulate CPEB1 levels and downstream signaling pathways. [, ] This could have implications for various diseases where CPEB1 dysregulation is implicated.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



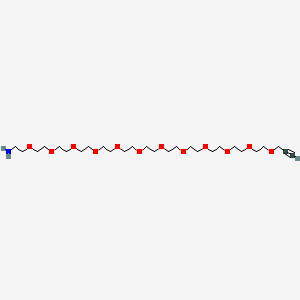





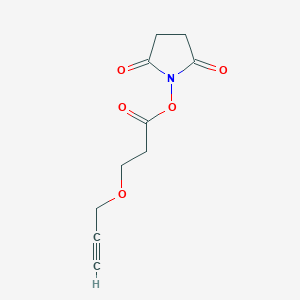
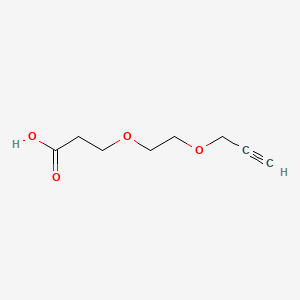
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
